1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is an organic compound that features a thiourea group bonded to a 2,5-dimethoxyphenyl and a furan-2-ylmethyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2,5-dimethoxyaniline with furan-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly if it exhibits activity against specific biological targets.
Industry: Its unique structure may make it useful in the development of new industrial chemicals or materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)urea: This compound has a urea group instead of a thiourea group, which can affect its reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)amine:
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thioether: This compound features a thioether linkage instead of a thiourea group, which can influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,5-Dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea is a synthetic compound with a unique structural composition that includes a thiourea functional group and aromatic rings derived from 2,5-dimethoxyphenyl and furan. This compound belongs to the class of thioureas, which are recognized for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and a furan ring enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties by interacting with enzymes involved in oxidative stress pathways. Such interactions could potentially mitigate oxidative damage in biological systems, although further research is required to elucidate the exact mechanisms of action.
Anticancer Potential
Thiourea derivatives have been extensively studied for their anticancer properties. The structural features of this compound may enhance its efficacy against various cancer cell lines. For instance, similar compounds have demonstrated significant cytotoxic effects against breast cancer and leukemia cells.
Compound | Activity | Reference |
---|---|---|
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea | Anticancer activity | |
1-(Phenyl)-3-(furan-2-ylmethyl)thiourea | Antioxidant properties | |
1-(2-Methylphenyl)-3-(furan-2-ylmethyl)thiourea | Anti-inflammatory effects |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer proliferation or oxidative stress.
- Cell Signaling Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
Study on Antioxidant Activity
A study assessing the antioxidant capacity of thiourea derivatives found that compounds with methoxy substitutions exhibited enhanced radical scavenging activity compared to their unsubstituted counterparts. This suggests that the methoxy groups in this compound could play a crucial role in its antioxidant potential.
Anticancer Evaluations
In vitro evaluations have shown that thioureas can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Future studies focusing on this compound could explore its potential as a lead compound in anticancer drug development.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-17-10-5-6-13(18-2)12(8-10)16-14(20)15-9-11-4-3-7-19-11/h3-8H,9H2,1-2H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMLTZFABBQANE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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